SEC inhibitor KL-2

Description

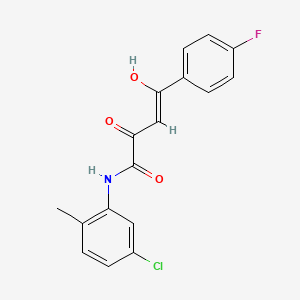

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNO3/c1-10-2-5-12(18)8-14(10)20-17(23)16(22)9-15(21)11-3-6-13(19)7-4-11/h2-9,21H,1H3,(H,20,23)/b15-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGPCOZLGSAHRR-DHDCSXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)/C=C(/C2=CC=C(C=C2)F)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of KL-2: A Potent Inhibitor of the Super Elongation Complex

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of KL-2, a peptidomimetic small molecule inhibitor targeting the Super Elongation Complex (SEC). This document is intended for researchers, scientists, and drug development professionals interested in the fields of transcriptional regulation, oncology, and novel therapeutic development.

Core Mechanism of Action: Disrupting the SEC-P-TEFb Interaction

KL-2 is a potent and selective inhibitor of the Super Elongation Complex (SEC), a critical regulator of transcriptional elongation.[1][2][3] The primary mechanism of action of KL-2 is the disruption of the protein-protein interaction between the SEC scaffolding protein AFF4 and the positive transcription elongation factor b (P-TEFb).[1][2][3] This disruption prevents the release of RNA Polymerase II (Pol II) from promoter-proximal pause sites, thereby reducing the average rate of processive transcription elongation.[1][2][3]

The SEC is essential for the rapid induction of gene expression in response to various stimuli and is implicated in the pathogenesis of several diseases, including cancer, through the transcriptional amplification of oncogenes like MYC.[2][3][4] By inhibiting the SEC, KL-2 effectively downregulates MYC and its dependent transcriptional programs, leading to anti-tumor effects.[2][3]

Below is a diagram illustrating the core mechanism of KL-2 action.

Caption: Mechanism of KL-2 mediated SEC inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of KL-2.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Cell Line/System | Reference |

| Ki (AFF4-CCNT1 Interaction) | 1.50 µM | AlphaLISA assay | [1][2] |

Table 2: Cellular Activity

| Assay | Concentration | Treatment Duration | Effect | Cell Line | Reference |

| Pol II Elongation Rate | 20 µM | 6 hours | Significantly slowed | HEK293T | [1][2] |

| Pol II Occupancy at Promoter-Proximal Regions | 20 µM | 6 hours | Increased | HEK293T | [2] |

| MYC Transcriptional Program Inhibition | 20 µM | 24 hours | Significant inhibition | HEK293T | [1] |

| RNA Splicing-Related Gene Expression | 20 µM | 24 hours | Significant inhibition | HEK293T | [1] |

| GFP Expression (PMA-induced HIV activation) | 20 µM | Not specified | Strong inhibition | J-Lat 6.3 | [2] |

| Colony Formation | Not specified | Not specified | Inhibited | MDA231-LM2 | [2] |

| Apoptosis | Not specified | Not specified | Increased (Annexin V staining) | MDA231-LM2 | [2] |

Table 3: In Vivo Efficacy

| Animal Model | Dosage | Administration Route | Dosing Schedule | Effect | Reference |

| MDA231-LM2 Xenograft | 10 mg/kg | Intraperitoneal (i.p.) | Once daily for 15 days | Delayed tumor growth and prolonged survival | [1][2] |

Detailed Experimental Protocols

AlphaLISA Assay for AFF4-CCNT1 Interaction

This protocol is used to quantify the inhibitory effect of KL-2 on the interaction between AFF4 and CCNT1.

-

Reagents: Recombinant AFF4 and CCNT1 proteins, AlphaLISA acceptor and donor beads, KL-2 compound.

-

Procedure:

-

Incubate a constant concentration of recombinant AFF4 and CCNT1 proteins with varying concentrations of KL-2 in assay buffer.

-

Add AlphaLISA acceptor beads conjugated to an antibody against one of the proteins (e.g., anti-AFF4).

-

Add AlphaLISA donor beads conjugated to a streptavidin that binds to a biotinylated version of the other protein (e.g., biotin-CCNT1).

-

Incubate in the dark.

-

Measure the AlphaLISA signal at 615 nm. A decrease in signal indicates inhibition of the interaction.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated and converted to the inhibition constant (Ki).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Pol II Occupancy

This protocol determines the genome-wide occupancy of RNA Polymerase II.

-

Cell Treatment: Treat HEK293T cells with 20 µM KL-2 or DMSO (vehicle control) for 6 hours.

-

Cross-linking: Cross-link proteins to DNA with formaldehyde.

-

Chromatin Shearing: Lyse cells and shear chromatin to an average size of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate sheared chromatin with an antibody specific for RNA Polymerase II.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links.

-

DNA Purification: Purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align sequencing reads to the reference genome and analyze for changes in Pol II occupancy at promoter-proximal regions and gene bodies between KL-2 and DMSO treated samples.

Caption: Experimental workflow for Pol II ChIP-seq.

mRNA Sequencing (mRNA-seq) for Gene Expression Analysis

This protocol is used to assess the impact of KL-2 on the transcriptome.

-

Cell Treatment: Treat HEK293T cells with KL-2 (e.g., 20 µM) or DMSO for 24 hours.

-

RNA Extraction: Isolate total RNA from the cells.

-

mRNA Isolation: Purify mRNA from the total RNA using oligo(dT) magnetic beads.

-

RNA Fragmentation: Fragment the purified mRNA.

-

cDNA Synthesis: Synthesize first and second-strand cDNA.

-

End Repair and A-tailing: Repair the ends of the cDNA fragments and add a single 'A' base to the 3' ends.

-

Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

-

PCR Amplification: Amplify the library via PCR.

-

Library Quantification and Sequencing: Quantify the library and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference transcriptome and perform differential gene expression analysis. Gene ontology analysis is then used to identify enriched biological pathways.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of KL-2 in a mouse model.

-

Cell Implantation: Subcutaneously inject MDA231-LM2 cells into the flank of immunodeficient nude mice.

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Treatment: Randomize mice into treatment (KL-2, 10 mg/kg, i.p.) and vehicle control groups.

-

Dosing: Administer treatment once daily for a specified period (e.g., 15 days).

-

Monitoring: Monitor tumor volume and mouse body weight regularly.

-

Survival Analysis: Continue monitoring for survival after the treatment period.

-

Data Analysis: Compare tumor growth curves and survival rates between the treatment and control groups.

Caption: Workflow for the in vivo xenograft tumor model.

Conclusion

KL-2 represents a promising class of targeted therapeutics that function by disrupting the Super Elongation Complex. Its mechanism of action, centered on the inhibition of the AFF4-P-TEFb interaction, leads to a cascade of downstream effects including the suppression of key oncogenic transcriptional programs. The data presented herein provides a comprehensive overview for researchers aiming to further investigate and develop SEC inhibitors for therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Processive Transcription Elongation Via SEC Disruption for Myc Induced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Processive Transcription Elongation via SEC Disruption for MYC-Induced Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the super elongation complex for oncogenic transcription driven tumor malignancies: Progress in structure, mechanisms and small molecular inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the SEC Inhibitor KL-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of KL-2, a potent and selective small molecule inhibitor of the Super Elongation Complex (SEC). KL-2, a peptidomimetic compound, offers a promising avenue for therapeutic intervention in diseases driven by transcriptional dysregulation, particularly MYC-dependent cancers. This document details its chemical structure, summarizes key quantitative data, and provides established protocols for relevant biological assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its biological context and practical application in research settings.

Chemical Structure and Properties of KL-2

KL-2 is a peptidomimetic lead compound designed to disrupt critical protein-protein interactions within the SEC. Its chemical identity is defined by the following properties:

| Property | Value |

| Chemical Formula | C17H13ClFNO3 |

| CAS Number | 900308-51-2 |

| SMILES | C1=CC(F)=CC=C1C(CC(C(=O)NC1=CC(Cl)=CC=C1C)=O)=O |

Chemical Structure:

Mechanism of Action: Targeting Transcriptional Elongation

KL-2 functions as a selective inhibitor of the Super Elongation Complex (SEC), a key regulator of transcriptional elongation. The SEC is crucial for the release of promoter-proximally paused RNA Polymerase II (Pol II), a critical step in the transcription of many genes, including proto-oncogenes like MYC.

The primary mechanism of KL-2 involves the disruption of the interaction between the SEC scaffolding protein AFF4 and the positive transcription elongation factor b (P-TEFb)[1][2]. This disruption prevents the recruitment of P-TEFb to chromatin, leading to a decrease in the phosphorylation of the Pol II C-terminal domain (CTD) and subsequent impairment of transcriptional elongation[1][2].

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on KL-2.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line | Assay | Reference |

| Ki (AFF4-CCNT1 interaction) | 1.50 μM | - | AlphaLISA | [1][2] |

| Effect on Pol II Elongation | Significant slowing | HEK293T | 4sU-FP-seq | [3] |

| Effect on MYC Transcriptional Programs | Significant inhibition | HEK293T | mRNA-seq | [3] |

| Induction of Apoptosis | Dose-dependent increase | MDA231-LM2 | Annexin V Staining |

Table 2: In Vivo Activity

| Animal Model | Treatment Regimen | Outcome | Reference |

| MDA231-LM2 Xenograft | 10 mg/kg, i.p., once daily for 15 days | Delayed tumor growth and prolonged survival | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of KL-2.

Synthesis of KL-2

KL-2 is a structural homolog of KL-1 and can be synthesized via a similar multi-step chemical synthesis route. The general scheme is as follows:

References

The Synthesis and Mechanism of KL-2: A Potent Inhibitor of the Super Elongation Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism of action of the compound KL-2, a potent and selective inhibitor of the Super Elongation Complex (SEC). KL-2, with the chemical name N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide, has emerged as a significant research tool for studying transcriptional regulation and holds potential for therapeutic applications, particularly in oncology.

Core Synthesis Pathway

The synthesis of KL-2 is a multi-step process involving the formation of a key intermediate followed by a final condensation step. The overall pathway is summarized in the table below.

| Step | Reaction | Reagents and Conditions |

| 1 | Claisen condensation | 1-(4-fluorophenyl)ethan-1-one, Diethyl oxalate, Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), -78 °C to room temperature |

| 2 | Saponification | Sodium hydroxide (NaOH), Tetrahydrofuran (THF)/Water (H2O), Room temperature, 15 min |

| 3 | Amide coupling | 5-chloro-2-methylaniline, 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), Tetrahydrofuran (THF), Room temperature, 24 hr |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of KL-2.[1]

Step 1: Synthesis of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

To a solution of 1-(4-fluorophenyl)ethan-1-one in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) in THF is added dropwise. The resulting mixture is stirred at -78 °C for 15 minutes. Diethyl oxalate is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional period. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 4-(4-fluorophenyl)-2,4-dioxobutanoic acid

The ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate obtained from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water. To this solution, an aqueous solution of sodium hydroxide (NaOH) is added, and the mixture is stirred at room temperature for 15 minutes. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired carboxylic acid.

Step 3: Synthesis of KL-2 (N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide)

To a solution of 4-(4-fluorophenyl)-2,4-dioxobutanoic acid in anhydrous tetrahydrofuran (THF), 5-chloro-2-methylaniline and 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final product, KL-2.

Synthesis Pathway Diagram

Caption: Synthesis pathway of the KL-2 compound.

Mechanism of Action: Inhibition of the Super Elongation Complex

KL-2 functions as a potent and selective inhibitor of the Super Elongation Complex (SEC). The SEC is a crucial multiprotein complex that regulates the process of transcriptional elongation by RNA Polymerase II (Pol II). It facilitates the release of paused Pol II from the promoter-proximal region of genes, allowing for productive elongation and gene transcription.

The primary mechanism of action of KL-2 involves the disruption of a key protein-protein interaction within the SEC. Specifically, KL-2 targets the interaction between the scaffolding protein AFF4 and the positive transcription elongation factor b (P-TEFb). By binding to a pocket on AFF4, KL-2 prevents the recruitment of P-TEFb to the SEC. This disruption leads to the inhibition of SEC-mediated transcriptional elongation.

Caption: Mechanism of KL-2 as an SEC inhibitor.

Quantitative Data Summary

| Compound | Ki for AFF4-CCNT1 interaction (μM) |

| KL-2 | 1.50[2] |

This data highlights the potency of KL-2 in disrupting the key interaction within the Super Elongation Complex. The low micromolar Ki value indicates a strong binding affinity and effective inhibition.

Conclusion

The synthesis of KL-2 is achievable through a well-defined three-step chemical process. Its mechanism of action as a potent inhibitor of the Super Elongation Complex, by disrupting the AFF4-P-TEFb interaction, makes it a valuable tool for studying the intricate processes of gene transcription. The detailed protocols and pathways provided in this guide are intended to support researchers in the fields of chemical biology and drug discovery in their efforts to synthesize and utilize this important compound. Further research into the therapeutic potential of KL-2 and its derivatives is warranted, particularly in the context of diseases driven by transcriptional dysregulation, such as cancer.

References

KL-2 as a Peptidomimetic Lead Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KL-2 is a novel peptidomimetic small molecule that has emerged as a promising lead compound for the development of targeted cancer therapeutics. It functions as a potent and selective inhibitor of the Super Elongation Complex (SEC), a critical regulator of transcriptional elongation. By disrupting the protein-protein interaction between the SEC scaffolding protein AFF4 and the positive transcription elongation factor b (P-TEFb), KL-2 effectively impairs the release of paused RNA Polymerase II (Pol II) from promoter-proximal regions. This leads to a reduction in the processive transcription of key oncogenes, most notably MYC, and ultimately inhibits tumor growth. Preclinical studies have demonstrated the in vitro and in vivo efficacy of KL-2, highlighting its potential as a first-in-class agent for cancers dependent on transcriptional addiction. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and underlying mechanisms of action related to KL-2.

Mechanism of Action: Inhibition of the Super Elongation Complex

The Super Elongation Complex (SEC) is a multi-protein assembly essential for the rapid induction of gene expression.[1][2] It is composed of several key components, including the P-TEFb kinase, the ELL (eleven-nineteen lysine-rich leukemia) family of elongation factors, and a scaffolding protein, typically AFF1 or AFF4.[1][3] The primary function of the SEC is to phosphorylate the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors, which releases Pol II from a paused state and allows for productive transcriptional elongation.[4]

In many cancers, particularly those driven by the oncogene MYC, there is a high dependency on the activity of the SEC to maintain the elevated levels of transcription required for rapid cell growth and proliferation. KL-2 exploits this "transcriptional addiction" by specifically targeting the SEC.

KL-2 is a peptidomimetic, a small molecule designed to mimic the structure and function of a peptide. It was developed to disrupt the crucial interaction between the scaffolding protein AFF4 and the CCNT1 subunit of P-TEFb.[5] By competitively binding to a key interface, KL-2 prevents the stable assembly of the SEC, leading to its dissociation.[5] The consequences of this disruption are a decrease in Pol II phosphorylation, an accumulation of paused Pol II at promoter-proximal regions, and a significant reduction in the overall rate of transcriptional elongation of SEC-dependent genes.[5]

Below is a diagram illustrating the signaling pathway of the Super Elongation Complex and the inhibitory action of KL-2.

Quantitative Preclinical Data

The preclinical evaluation of KL-2 has yielded significant quantitative data demonstrating its potency and efficacy. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Activity of KL-2

| Parameter | Value | Description |

| Ki (AFF4-CCNT1 Interaction) | 1.50 µM | Inhibitory constant for the disruption of the interaction between AFF4 and the CCNT1 subunit of P-TEFb, as determined by AlphaLISA.[5] |

| Cellular Concentration for Effect | 20 µM | Concentration at which KL-2 significantly slows Pol II transcription elongation rates in HEK293T cells after 6 hours of treatment.[5] |

| Effect on MYC Transcriptional Programs | Significant Inhibition | At a concentration of 20 µM for 24 hours, KL-2 significantly inhibits MYC transcriptional programs and the expression of RNA splicing-related genes in HEK293T cells.[5] |

Table 2: In Vivo Efficacy of KL-2 in a Xenograft Model

| Animal Model | Treatment Regimen | Outcome |

| MDA-MB-231-LM2 Xenograft in Nude Mice | 10 mg/kg, intraperitoneal injection, once daily for 15 days | Significantly delayed tumor growth and prolonged survival of the mice.[5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of KL-2.

Synthesis of KL-2 (Representative Protocol)

While the exact, detailed synthesis protocol for KL-2 is proprietary, a general method for the synthesis of similar peptidomimetic compounds via solid-phase synthesis is provided below. This protocol would be adapted for the specific chemical structure of KL-2.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Bases (e.g., DIPEA, Piperidine)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

HPLC for purification

Procedure:

-

Resin Swelling: The 2-chlorotrityl chloride resin is swelled in anhydrous DMF for 30-60 minutes.

-

First Amino Acid Loading: The first Fmoc-protected amino acid is coupled to the resin in the presence of DIPEA in DCM. The reaction progress is monitored until completion.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.

-

Peptide Coupling: The subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain using a coupling reagent like HBTU and a base such as DIPEA in DMF. Each coupling step is followed by a capping step to block any unreacted amino groups.

-

Cleavage from Resin: Once the desired peptide sequence is assembled, the peptidomimetic is cleaved from the resin using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: The crude product is precipitated in cold diethyl ether, and the resulting solid is purified by reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

AFF4-CCNT1 Interaction Assay (AlphaLISA)

The inhibitory effect of KL-2 on the interaction between AFF4 and CCNT1 was quantified using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

Principle: AlphaLISA technology is a bead-based immunoassay that measures the interaction between two molecules in close proximity.[6] One protein is captured on a "Donor" bead and the other on an "Acceptor" bead.[6] When the beads are in close proximity due to the protein-protein interaction, excitation of the Donor bead with a laser results in the generation of singlet oxygen, which diffuses to the Acceptor bead and triggers a chemiluminescent signal.[6] An inhibitor that disrupts the protein-protein interaction will prevent this signal generation.

Protocol:

-

Reagent Preparation: Biotinylated AFF4 peptide and GST-tagged CCNT1 protein are prepared. Streptavidin-coated Donor beads and anti-GST antibody-conjugated Acceptor beads are used.

-

Assay Plate Preparation: The assay is performed in a 384-well microplate.

-

Incubation with Inhibitor: Varying concentrations of KL-2 are added to the wells.

-

Addition of Proteins: The biotinylated AFF4 peptide and GST-tagged CCNT1 protein are added to the wells and incubated to allow for interaction.

-

Addition of Beads: A mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads is added to the wells. The plate is incubated in the dark to allow for bead-protein binding.

-

Signal Detection: The plate is read on an AlphaLISA-compatible plate reader. The intensity of the light emission is inversely proportional to the inhibitory activity of KL-2.

-

Data Analysis: The IC50 and Ki values are calculated from the dose-response curves.

In Vivo Xenograft Study (MDA-MB-231-LM2 Model)

The anti-tumor efficacy of KL-2 was evaluated in a human breast cancer xenograft model.

Cell Line:

-

MDA-MB-231-LM2: A highly metastatic variant of the human MDA-MB-231 breast cancer cell line.

Animal Model:

-

Female athymic nude mice (6-8 weeks old).

Procedure:

-

Tumor Cell Implantation: MDA-MB-231-LM2 cells are harvested and resuspended in a suitable medium (e.g., a mixture of PBS and Matrigel). A specific number of cells (e.g., 1 x 10⁶) is injected subcutaneously or orthotopically into the mammary fat pad of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.

-

Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of KL-2 (10 mg/kg) dissolved in a suitable vehicle. The control group receives injections of the vehicle alone.

-

Endpoint Measurement: The study continues for a defined period (e.g., 15 days) or until tumors in the control group reach a maximum allowable size. Key endpoints include tumor growth inhibition and overall survival.

-

Data Analysis: Tumor growth curves are plotted for both groups, and statistical analysis is performed to determine the significance of the treatment effect. Survival data is analyzed using Kaplan-Meier curves.

Visualizations: Workflows and Logical Relationships

Experimental Workflow for KL-2 Evaluation

The following diagram illustrates the typical experimental workflow for the preclinical evaluation of a peptidomimetic lead compound like KL-2.

Logical Relationship in KL-2 Development

The diagram below outlines the logical progression from the biological rationale to the development of KL-2 as a lead compound.

Conclusion

KL-2 represents a significant advancement in the field of targeted cancer therapy. Its novel mechanism of action, focused on the inhibition of the Super Elongation Complex, offers a new therapeutic strategy for cancers that are dependent on high levels of transcriptional activity. The preclinical data presented in this guide strongly support its continued development as a clinical candidate. The detailed experimental protocols and visualizations provided herein are intended to serve as a valuable resource for researchers and drug development professionals working to advance this promising new class of anti-cancer agents. Further studies will be necessary to fully elucidate the pharmacokinetic and pharmacodynamic properties of KL-2 and to assess its safety and efficacy in clinical settings.

References

- 1. Super elongation complex contains a TFIIF-related subcomplex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. the-super-elongation-complex-sec-family-in-transcriptional-control - Ask this paper | Bohrium [bohrium.com]

- 3. The Expression and Roles of the Super Elongation Complex in Mouse Cochlear Lgr5+ Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bitesizebio.com [bitesizebio.com]

In Vitro Binding Affinity of KL-2 to the Super Elongation Complex (SEC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of KL-2, a peptidomimetic inhibitor of the Super Elongation Complex (SEC). KL-2 targets the protein-protein interaction between the SEC scaffolding protein AFF4 and Cyclin T1 (CCNT1), a subunit of the Positive Transcription Elongation Factor b (P-TEFb). This guide details the quantitative binding data, the experimental protocol for its determination, and the underlying signaling pathway.

Quantitative Binding Affinity Data

The in vitro binding affinity of KL-2 for the AFF4-CCNT1 interaction was determined using a competitive AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). The key quantitative measure is the inhibitor constant (Ki), which represents the concentration of KL-2 required to inhibit the binding of AFF4 to CCNT1 by 50%.

| Compound | Target Interaction | Assay Type | Ki (Inhibitor Constant) | Reference |

| KL-2 | AFF4-CCNT1 | AlphaLISA | 1.50 μM | [1][2] |

Experimental Protocols

The following is a detailed methodology for the AlphaLISA-based in vitro binding assay used to determine the Ki of KL-2. This protocol is based on the methods described in the primary literature.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for AFF4-CCNT1 Interaction

Objective: To quantify the inhibitory effect of KL-2 on the interaction between recombinant His-tagged AFF4 and GST-tagged CCNT1.

Materials:

-

Recombinant His-tagged AFF4 protein

-

Recombinant GST-tagged CCNT1 protein

-

KL-2 compound

-

AlphaLISA Nickel Chelate Acceptor beads

-

AlphaLISA Glutathione Donor beads

-

AlphaLISA Buffer (e.g., PBS, pH 7.4, with 0.1% BSA)

-

384-well white opaque microplates

-

Plate reader capable of AlphaLISA detection

Procedure:

-

Reagent Preparation:

-

Prepare a solution of His-tagged AFF4 in AlphaLISA buffer.

-

Prepare a solution of GST-tagged CCNT1 in AlphaLISA buffer.

-

Prepare a serial dilution of KL-2 in AlphaLISA buffer.

-

Prepare a suspension of AlphaLISA Nickel Chelate Acceptor beads and Glutathione Donor beads in AlphaLISA buffer according to the manufacturer's instructions.

-

-

Assay Reaction:

-

In a 384-well microplate, add the following components in the specified order:

-

His-tagged AFF4 solution.

-

Serial dilutions of KL-2 or vehicle control (e.g., DMSO).

-

GST-tagged CCNT1 solution.

-

-

Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for the binding interaction and inhibition to occur.

-

-

Addition of Beads:

-

Add the AlphaLISA Nickel Chelate Acceptor beads to each well. These beads will bind to the His-tagged AFF4.

-

Incubate at room temperature for a specified period (e.g., 60 minutes) in the dark.

-

Add the AlphaLISA Glutathione Donor beads to each well. These beads will bind to the GST-tagged CCNT1.

-

Incubate at room temperature for a specified period (e.g., 30-60 minutes) in the dark.

-

-

Signal Detection:

-

Read the plate using a plate reader equipped for AlphaLISA. The donor beads, when excited at 680 nm, will generate singlet oxygen that diffuses to a nearby acceptor bead if the AFF4 and CCNT1 proteins are in close proximity (i.e., bound). This will trigger a chemiluminescent signal at 615 nm from the acceptor bead.

-

-

Data Analysis:

-

The intensity of the light emission is proportional to the extent of the AFF4-CCNT1 interaction.

-

Plot the AlphaLISA signal against the concentration of KL-2.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of KL-2 that inhibits the signal by 50%).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, taking into account the concentrations of the interacting proteins.

-

Signaling Pathway and Mechanism of Action

The Super Elongation Complex (SEC) is a key regulator of transcriptional elongation. It is composed of several subunits, with AFF4 acting as a scaffold. The P-TEFb complex, consisting of CDK9 and CCNT1, is a crucial component of the SEC that phosphorylates RNA Polymerase II (Pol II), leading to its release from promoter-proximal pausing and the initiation of productive transcription elongation.

KL-2 acts by disrupting the assembly of the SEC. Specifically, it competitively inhibits the interaction between AFF4 and CCNT1. This disruption prevents the recruitment of P-TEFb to the SEC, thereby inhibiting the phosphorylation of Pol II and leading to an accumulation of paused Pol II at gene promoters. The ultimate consequence is a reduction in the transcription of SEC-dependent genes, including many that are implicated in cancer, such as MYC.

Diagrams

References

Unraveling the Complexity of Structural Homologs: A Technical Guide to KL-1/KL-2 Isoforms and KL1/KL2 Domains

This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and functional significance of two distinct pairs of structural homologs referred to as KL-1 and KL-2. In the realm of cellular signaling, this nomenclature ambiguously refers to two separate molecular entities: the splice isoforms of the Kit-Ligand (Stem Cell Factor) and the functional domains of the anti-aging protein Klotho. This document delineates the discovery and functional characteristics of both pairs, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of these critical proteins.

Part 1: The Kit-Ligand Isoforms - KL-1 and KL-2

The discovery of KL-1 and KL-2 stems from the investigation of the c-kit ligand, also known as Stem Cell Factor (SCF) or Steel Factor. These two isoforms are not distinct proteins but rather splice variants of the same gene, giving rise to proteins with different cellular localizations and biological activities.[1][2][3]

KL-1 and KL-2 are generated through the alternative splicing of exon 6 of the KIT Ligand (KITLG) gene.[3][4] The inclusion of this exon in the KL-1 transcript introduces a proteolytic cleavage site.[3] This site allows for the efficient cleavage of the transmembrane precursor, releasing a soluble form of the Kit-Ligand into the extracellular space.[1] Conversely, the KL-2 isoform lacks this cleavage site due to the exclusion of exon 6 during splicing, resulting in a predominantly membrane-bound form of the protein.[1][5] The relative expression of KL-1 and KL-2 is regulated in a tissue-specific manner, suggesting distinct physiological roles for the soluble and membrane-bound forms.[1][6]

Quantitative Data: Comparison of KL-1 and KL-2 Isoforms

| Feature | KL-1 | KL-2 | Reference |

| Primary Characteristic | Contains a proteolytic cleavage site | Lacks the major proteolytic cleavage site | [1][3] |

| Primary Form | Efficiently cleaved to a soluble form | Predominantly membrane-bound | [1][5] |

| Alternative Splicing | Includes exon 6 | Excludes exon 6 | [3][4] |

| Biological Activity of Soluble Form | Stimulates cellular proliferation | Less efficient production of soluble, biologically active form | [1][2] |

| Biological Activity of Membrane Form | Induces more prolonged receptor activation | Induces sustained downstream activation | [3][7] |

Experimental Protocols

The characterization of KL-1 and KL-2 involves standard molecular and cell biology techniques to differentiate between the two isoforms and to study their functional consequences.

1. Differentiation of KL-1 and KL-2 mRNA expression:

-

Method: Reverse Transcription Polymerase Chain Reaction (RT-PCR)

-

Protocol:

-

Isolate total RNA from cells or tissues of interest.

-

Perform reverse transcription to synthesize cDNA.

-

Design PCR primers flanking exon 6 of the KITLG gene.

-

Amplify the cDNA using PCR.

-

Analyze the PCR products by agarose gel electrophoresis. The presence of a larger band will indicate the KL-1 transcript (containing exon 6), while a smaller band will correspond to the KL-2 transcript.

-

2. Analysis of Protein Isoforms and Cleavage:

-

Method: Western Blotting

-

Protocol:

-

Prepare cell lysates from cells expressing Kit-Ligand. To analyze the soluble form, collect and concentrate the cell culture medium.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for the Kit-Ligand.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate. The membrane-bound forms (KL-1 and KL-2) will appear at a higher molecular weight than the cleaved, soluble form.

-

3. Investigation of Protein-Protein Interactions:

-

Method: Co-immunoprecipitation (Co-IP)

-

Protocol:

-

Lyse cells expressing the c-Kit receptor and either KL-1 or KL-2.

-

Incubate the cell lysate with an antibody against the c-Kit receptor.

-

Add protein A/G beads to pull down the antibody-receptor complex.

-

Wash the beads to remove non-specific binding.

-

Elute the bound proteins.

-

Analyze the eluate by Western blotting using an antibody against the Kit-Ligand to confirm the interaction.

-

Signaling Pathway

The Kit-Ligand, in both its soluble and membrane-bound forms, binds to and activates the c-Kit receptor, a receptor tyrosine kinase.[8] This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[3][8] The phosphorylated tyrosines serve as docking sites for various downstream signaling molecules, leading to the activation of multiple pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[8][9]

References

- 1. Differential expression and processing of two cell associated forms of the kit-ligand: KL-1 and KL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transmembrane form of the kit ligand growth factor is determined by alternative splicing and is missing in the Sld mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. Stem cell factor - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. C-Kit and Its Ligand Stem Cell Factor: Potential Contribution to Prostate Cancer Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential expression and processing of two cell associated forms of the kit-ligand: KL-1 and KL-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging functions of c-kit and its ligand stem cell factor in dendritic cells: Regulators of T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The c-kit signaling pathway is involved in the development of persistent pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases [ijbs.com]

Methodological & Application

Application Notes and Protocols for SEC Inhibitor KL-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Super Elongation Complex (SEC) inhibitor, KL-2, in a cell culture setting. This document outlines the mechanism of action, provides quantitative data, and offers detailed protocols for key experimental procedures.

Introduction to SEC Inhibitor KL-2

KL-2 is a potent and selective peptidomimetic inhibitor of the Super Elongation Complex (SEC). The SEC is a critical regulator of transcriptional elongation, and its dysregulation is implicated in various diseases, including cancer. KL-2 functions by disrupting the protein-protein interaction between the scaffolding protein AFF4 and the positive transcription elongation factor b (P-TEFb), a core component of the SEC. This disruption prevents the release of paused RNA Polymerase II (Pol II) from the promoter-proximal region of genes, thereby inhibiting transcription elongation. This targeted action makes KL-2 a valuable tool for studying transcriptional regulation and a potential therapeutic agent.[1]

Mechanism of Action

The Super Elongation Complex (SEC) is essential for the rapid induction of gene expression. A key step in this process is the recruitment of P-TEFb, which phosphorylates Pol II and negative elongation factors, leading to the release of paused Pol II and the transition into productive elongation. KL-2 directly interferes with the assembly of the SEC by competitively inhibiting the binding of the P-TEFb subunit Cyclin T1 (CCNT1) to the scaffolding protein AFF4. This leads to an accumulation of paused Pol II at the promoter-proximal region of target genes and a subsequent downregulation of their expression. Notably, genes regulated by the oncogene MYC are highly dependent on SEC activity, making KL-2 a promising agent for investigating and potentially treating MYC-driven cancers.[2]

Caption: Mechanism of Action of this compound.

Quantitative Data

The following table summarizes the available quantitative data for the this compound. This information is crucial for designing experiments and interpreting results.

| Parameter | Value | Cell Line/System | Reference |

| Ki (AFF4-CCNT1 interaction) | 1.50 µM | In vitro AlphaLISA assay | [1] |

| Effective Concentration (Pol II ChIP-seq) | 20 µM (6 hours) | HEK293T | [2] |

| Effective Concentration (mRNA-seq) | 20 µM (24 hours) | HEK293T | [1] |

| Effective Concentration (Heat Shock Response) | 20 µM (5 hours pre-treatment) | HCT-116 | [2] |

| In Vivo Efficacy | 10 mg/kg, i.p., once daily | MDA-MB-231-LM2 xenograft | [1] |

Experimental Protocols

The following are detailed protocols for key experiments involving the use of KL-2.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of KL-2 on a given cell line and to establish an IC50 value.

Caption: Workflow for Cell Viability (MTT) Assay.

Materials:

-

KL-2 inhibitor

-

Cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

KL-2 Treatment:

-

Prepare a 2X stock solution of KL-2 in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the KL-2 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest KL-2 treatment.

-

Incubate the plate for 72 hours at 37°C.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the background absorbance from a blank well (medium and MTT only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the KL-2 concentration and determine the IC50 value using a non-linear regression analysis.

-

Western Blot Analysis of SEC Components

This protocol is designed to assess the effect of KL-2 on the protein levels of key SEC components, such as AFF4 and Pol II.

Caption: Workflow for Western Blot Analysis.

Materials:

-

KL-2 inhibitor

-

Cell line of interest (e.g., HEK293T)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AFF4, anti-Pol II CTD, anti-CDK9, anti-Cyclin T1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with KL-2 at the desired concentration (e.g., 20 µM) for the specified duration (e.g., 6 or 24 hours). Include a vehicle control.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities and normalize to the loading control to determine the relative protein expression levels. It has been reported that KL-2 treatment can lead to a reduction in AFF1 and AFF4 protein levels.[2]

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low cell viability in control group | Cell seeding density is too low or too high; Cells are not healthy. | Optimize cell seeding density; Ensure cells are in the logarithmic growth phase before seeding. |

| High variability between replicates | Inconsistent cell seeding; Pipetting errors. | Use a multichannel pipette for consistency; Mix cell suspension thoroughly before seeding. |

| No or weak signal in Western blot | Insufficient protein loading; Poor antibody quality; Inefficient protein transfer. | Increase the amount of protein loaded; Use a validated antibody at the recommended dilution; Check transfer efficiency with Ponceau S staining. |

| High background in Western blot | Insufficient blocking; Antibody concentration is too high; Insufficient washing. | Increase blocking time or change blocking agent; Optimize antibody concentration; Increase the number and duration of wash steps. |

Ordering Information

| Product | Catalog Number |

| This compound | Varies by supplier |

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for the SEC Inhibitor KL-2 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of KL-2, a potent and selective small molecule inhibitor of the Super Elongation Complex (SEC). KL-2 disrupts the crucial interaction between the scaffolding protein AFF4 and the positive transcription elongation factor b (P-TEFb), leading to the inhibition of transcriptional elongation.[1] This document outlines the effective concentrations of KL-2, detailed protocols for key experiments, and the underlying signaling pathway.

Quantitative Data Summary

The following table summarizes the known quantitative data for KL-2 in various in vitro applications.

| Parameter | Value | Cell Line(s) | Assay | Reference |

| Ki for AFF4-CCNT1 disruption | 1.50 µM | - | AlphaLISA | [1][2] |

| Effective Concentration | 20 µM | HEK293T, HCT-116 | Western Blot, ChIP-seq | [3] |

| IC50 (estimated) | Lower in MYC-amplified cells | H2171 (MYC-amplified) vs. SW1271 (low MYC) | CellTiter-Glo | [3] |

Signaling Pathway and Mechanism of Action

The Super Elongation Complex (SEC) is a critical regulator of gene expression, facilitating the transition of RNA Polymerase II (Pol II) from a paused state to productive elongation. The core of the SEC is the interaction between the scaffolding protein AFF4 and the P-TEFb complex, which consists of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 (CCNT1).[1] P-TEFb phosphorylates the C-terminal domain of Pol II, a key step in releasing it from promoter-proximal pausing.

KL-2 is a peptidomimetic compound that directly binds to the CCNT1 subunit of P-TEFb, thereby competitively inhibiting its interaction with AFF4.[1] This disruption of the SEC assembly prevents the recruitment of P-TEFb to gene promoters, leading to an accumulation of paused Pol II and a subsequent reduction in the transcription of target genes, including the proto-oncogene MYC.[3]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the effects of KL-2.

Cell Viability and IC50 Determination (CellTiter-Glo® Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of KL-2.

Materials:

-

KL-2 stock solution (dissolved in DMSO)

-

Cell line(s) of interest (e.g., H2171, SW1271)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of KL-2 in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the diluted KL-2 or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[3]

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[4]

-

Add 100 µL of CellTiter-Glo® reagent to each well.[4]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the KL-2 concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Western Blotting for SEC Components

This protocol is to assess the effect of KL-2 on the protein levels of SEC components.

Materials:

-

KL-2 stock solution

-

Cell line(s) of interest (e.g., HEK293T, HCT-116)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies:

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with 20 µM KL-2 or vehicle control for 6 or 24 hours.[3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of AFF4-P-TEFb Interaction

This protocol is designed to show that KL-2 disrupts the interaction between AFF4 and the P-TEFb complex.

Materials:

-

KL-2 stock solution

-

HEK293T cells

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)

-

Antibody for immunoprecipitation (e.g., anti-AFF4 or anti-CCNT1)

-

Protein A/G magnetic beads

-

Primary antibodies for Western blotting (anti-AFF4 and anti-CCNT1)

Procedure:

-

Cell Treatment and Lysis: Treat HEK293T cells with 20 µM KL-2 or vehicle control for 6 hours. Lyse the cells with Co-IP lysis buffer.

-

Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-AFF4) overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing: Wash the beads three to five times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against both AFF4 and CCNT1. A decrease in the amount of co-immunoprecipitated CCNT1 in the KL-2 treated sample compared to the control will demonstrate the disruption of the interaction.

References

- 1. AFF4 antibody (14662-1-AP) | Proteintech [ptglab.com]

- 2. biocompare.com [biocompare.com]

- 3. Distinct roles of two SEC scaffold proteins, AFF1 and AFF4, in regulating RNA polymerase II transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. CCNT1 Antibody | Affinity Biosciences [affbiotech.com]

Application Note: Profiling Transcriptional Reprogramming Using ChIP-seq upon Treatment with the SEC Inhibitor KL-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Super Elongation Complex (SEC) is a critical regulator of transcriptional elongation, facilitating the release of promoter-proximally paused RNA Polymerase II (Pol II).[1][2] The SEC is composed of several subunits, including AFF4, which acts as a scaffold, and the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates Pol II.[1][2] Dysregulation of SEC activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[3] KL-2 is a potent and selective peptidomimetic inhibitor of the SEC.[1] It functions by disrupting the crucial interaction between the AFF4 scaffolding protein and P-TEFb.[1] This disruption impairs the release of Pol II from promoter-proximal pause sites, leading to a decrease in productive transcription elongation.[1][2]

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins, such as transcription factors and modified histones.[4][5] In the context of SEC inhibition, ChIP-seq can be employed to map the changes in the genomic occupancy of Pol II and other transcription-related factors, providing insights into the mechanism of action of inhibitors like KL-2 and their impact on gene regulation.[2] This application note provides a comprehensive overview and detailed protocols for performing ChIP-seq analysis to study the effects of KL-2 treatment.

Principle of the Application

Treatment of cells with KL-2 is expected to cause an accumulation of Pol II at the promoter-proximal regions of actively transcribed genes due to the inhibition of transcriptional elongation.[1][2] ChIP-seq targeting the Pol II subunit Rpb1 (or total Pol II) can quantitatively assess this change in Pol II distribution. By comparing the Pol II occupancy profiles between KL-2-treated and vehicle-treated (e.g., DMSO) cells, researchers can identify genes that are sensitive to SEC inhibition. This approach can be extended to other factors involved in transcription, such as transcription factors (e.g., MYC) or histone marks associated with active transcription (e.g., H3K27ac), to build a comprehensive picture of the transcriptional reprogramming induced by KL-2.[2]

Expected Outcomes

-

Increased Pol II pausing: A global increase in Pol II occupancy at promoter-proximal regions (typically within the first few kilobases downstream of the transcription start site) of many genes.[2]

-

Decreased gene body Pol II occupancy: A corresponding decrease in Pol II density across the gene bodies of affected genes, reflecting reduced transcriptional elongation.

-

Identification of SEC-dependent genes: Genes showing the most significant changes in Pol II distribution are likely to be highly dependent on SEC activity for their expression. This is particularly relevant for genes regulated by oncogenic transcription factors like MYC.[2]

-

Insights into therapeutic mechanisms: Understanding which gene networks are disrupted by KL-2 can provide valuable insights into its potential therapeutic applications, particularly in cancers driven by transcriptional addiction.[2][3]

Data Presentation

Table 1: Quality Control of ChIP-seq Libraries

| Sample ID | Treatment | Target | Library Concentration (ng/µL) | Average Fragment Size (bp) | Uniquely Mapped Reads (%) | Non-Redundant Fraction (NRF) |

| Rep1_DMSO | DMSO | Pol II | 25.4 | 250 | 92.5 | 0.91 |

| Rep2_DMSO | DMSO | Pol II | 28.1 | 245 | 93.1 | 0.92 |

| Rep1_KL-2 | KL-2 | Pol II | 23.9 | 255 | 91.8 | 0.89 |

| Rep2_KL-2 | KL-2 | Pol II | 26.5 | 248 | 92.2 | 0.90 |

| Input_DMSO | DMSO | Input | 35.2 | 200 | 95.3 | N/A |

| Input_KL-2 | KL-2 | Input | 36.8 | 205 | 94.9 | N/A |

Table 2: Summary of Pol II ChIP-seq Peak Calling

| Sample Group | Number of Peaks | Median Peak Width (bp) | FRiP (Fraction of Reads in Peaks) (%) |

| DMSO | 45,281 | 1,500 | 25.6 |

| KL-2 | 52,150 | 1,200 | 30.2 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of SEC inhibition by KL-2.

Caption: Experimental workflow for ChIP-seq.

Caption: ChIP-seq data analysis pipeline.

Protocols

Protocol 1: Cell Culture and KL-2 Treatment

This protocol is optimized for HEK293T cells, but can be adapted for other cell lines.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

KL-2 inhibitor (stock solution in DMSO)

-

DMSO (vehicle control)

-

6-well tissue culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed HEK293T cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

-

Culture cells overnight in a 37°C, 5% CO2 incubator.

-

Prepare working solutions of KL-2 in complete media. A common final concentration for treatment is 20 µM.[1][2] Prepare a corresponding vehicle control with the same final concentration of DMSO.

-

Aspirate the old media from the cells and replace it with the media containing either KL-2 or DMSO.

-

Incubate the cells for the desired treatment duration. A 6-hour treatment is often sufficient to observe effects on Pol II occupancy.[1][2]

-

After incubation, proceed immediately to the Chromatin Immunoprecipitation protocol.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol is a general guideline for performing ChIP for a transcription factor like Pol II.

Materials:

-

Treated cells from Protocol 1

-

Phosphate-Buffered Saline (PBS)

-

Formaldehyde (37% solution)

-

Glycine (1.25 M solution)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

Protein A/G magnetic beads

-

Anti-Rpb1 (Pol II) antibody (ChIP-grade)

-

Normal Rabbit IgG (negative control)

-

Wash buffers (low salt, high salt, LiCl)

-

TE buffer

-

Elution buffer

-

RNase A

-

Proteinase K

-

Sonicator

Procedure:

-

Cross-linking:

-

Add formaldehyde to the cell culture media to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Scrape the cells in PBS and centrifuge to pellet.

-

Resuspend the cell pellet in cell lysis buffer and incubate on ice.

-

Centrifuge to pellet the nuclei and resuspend in nuclear lysis buffer.

-

Shear the chromatin by sonication to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Centrifuge the sonicated chromatin to pellet debris.

-

Dilute the supernatant with ChIP dilution buffer. Save a small aliquot as the "input" control.

-

Pre-clear the chromatin with Protein A/G beads.

-

Add the anti-Pol II antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. For the negative control, use Normal Rabbit IgG.

-

Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer.

-

Elute the chromatin from the beads using elution buffer.

-

-

Reverse Cross-links and DNA Purification:

-

Add NaCl to the eluted chromatin and the input sample and incubate at 65°C for at least 4 hours to reverse the cross-links.

-

Treat with RNase A and then Proteinase K.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Protocol 3: ChIP-seq Library Preparation and Sequencing

Materials:

-

Purified ChIP DNA and Input DNA

-

DNA library preparation kit for Illumina sequencing

-

Agilent Bioanalyzer or similar instrument for library quality control

-

qPCR reagents for library quantification

Procedure:

-

Quantify the purified ChIP and input DNA.

-

Perform end-repair, A-tailing, and adapter ligation according to the manufacturer's protocol for the chosen library preparation kit.

-

Amplify the adapter-ligated DNA using PCR. The number of PCR cycles should be minimized to avoid amplification bias.

-

Purify the amplified library and perform size selection if necessary.

-

Assess the quality and size distribution of the final library using a Bioanalyzer.

-

Quantify the library concentration using qPCR.

-

Pool the libraries and perform high-throughput sequencing on an Illumina platform.

Protocol 4: ChIP-seq Data Analysis

Software:

-

FastQC (for quality control)

-

Bowtie2 or BWA (for alignment)

-

Samtools (for handling alignment files)

-

MACS2 (for peak calling)

-

deepTools (for visualization)

-

R/Bioconductor packages like DiffBind or DESeq2 (for differential analysis)

Procedure:

-

Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using FastQC.

-

Alignment: Align the reads to the appropriate reference genome using Bowtie2 or BWA.

-

Filtering: Remove PCR duplicates and low-quality alignments using Samtools.

-

Peak Calling: Identify regions of significant Pol II enrichment (peaks) for each sample using MACS2, with the corresponding input sample as a control.

-

Normalization and Visualization: Generate normalized signal tracks (e.g., in bigWig format) using deepTools. Visualize the data on a genome browser (e.g., IGV) to inspect Pol II occupancy at specific genes.

-

Differential Binding Analysis: Use tools like DiffBind or DESeq2 to identify genomic regions with statistically significant changes in Pol II occupancy between KL-2-treated and DMSO-treated samples.

-

Functional Analysis: Perform Gene Ontology (GO) and pathway analysis on the genes associated with differentially bound regions to understand the biological processes affected by KL-2 treatment.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low ChIP DNA yield | Inefficient immunoprecipitation, insufficient cross-linking, or over-sonication. | Optimize antibody concentration, cross-linking time, and sonication conditions. |

| High background signal | Insufficient washing, non-specific antibody binding, or too much starting material. | Increase the number and stringency of washes. Use a high-quality, ChIP-validated antibody. Optimize the amount of chromatin per IP. |

| Low library complexity | Insufficient starting DNA, too many PCR cycles. | Start with more cells if possible. Minimize the number of PCR cycles during library preparation. |

| No clear difference between treated and control | Ineffective inhibitor treatment, inappropriate time point. | Verify the activity of KL-2. Perform a time-course experiment to determine the optimal treatment duration. |

Conclusion

ChIP-seq analysis of cells treated with the SEC inhibitor KL-2 is a robust method for elucidating the genome-wide consequences of disrupting transcriptional elongation. The protocols and data analysis workflow outlined in this application note provide a comprehensive guide for researchers aiming to investigate the mechanism of action of SEC inhibitors and their impact on gene regulatory networks. The insights gained from such studies are invaluable for basic research and for the development of novel therapeutic strategies targeting transcriptional dysregulation in disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Processive Transcription Elongation Via SEC Disruption for Myc Induced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the super elongation complex for oncogenic transcription driven tumor malignancies: Progress in structure, mechanisms and small molecular inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. The Use of ChIP-seq in Drug Discovery [dovetailbiopartners.com]

Application Notes and Protocols: Western Blot Analysis of Super Elongation Complex (SEC) Components Following KL-2 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Super Elongation Complex (SEC) is a critical assembly of proteins that regulates the processivity of RNA Polymerase II, playing a pivotal role in the expression of key developmental and stress-response genes. The core components of the SEC include AFF4, ELL, ENL, AF9, and the P-TEFb complex (composed of CDK9 and Cyclin T1).[1][2] Dysregulation of SEC activity has been implicated in various diseases, including certain types of cancer, making it an attractive target for therapeutic intervention.[2] This document provides a detailed protocol for performing Western blot analysis to investigate changes in the expression and post-translational modifications of SEC components in response to treatment with a hypothetical small molecule inhibitor, KL-2.

Experimental Principles

Western blotting is a powerful immunodetection technique used to identify and quantify specific proteins within a complex mixture, such as a cell lysate.[3] The methodology involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[3][4] Subsequent detection using enzyme- or fluorophore-conjugated secondary antibodies allows for the visualization and quantification of the protein of interest.[5][6] This protocol is optimized for the analysis of SEC components following chemical treatment of cultured cells.

Hypothetical Quantitative Data Summary

The following tables represent hypothetical data from a Western blot experiment designed to assess the impact of KL-2 treatment on the expression levels of key SEC components in a human cancer cell line (e.g., HCT116). Cells were treated with varying concentrations of KL-2 for 24 hours. Protein levels were quantified by densitometry of Western blot bands and normalized to a loading control (e.g., α-Tubulin).

Table 1: Relative Expression of Core SEC Subunits After 24-Hour KL-2 Treatment

| Target Protein | Vehicle Control (Normalized Intensity) | 1 µM KL-2 (Normalized Intensity) | 5 µM KL-2 (Normalized Intensity) | 10 µM KL-2 (Normalized Intensity) |

| AFF4 | 1.00 | 0.85 | 0.42 | 0.15 |

| ELL | 1.02 | 0.98 | 0.95 | 0.91 |

| CDK9 | 0.99 | 0.95 | 0.55 | 0.21 |

| Cyclin T1 | 1.01 | 1.05 | 0.60 | 0.25 |

| ENL | 1.00 | 0.51 | 0.23 | 0.08 |

Table 2: Analysis of Phospho-CDK9 (Thr186) Levels After 24-Hour KL-2 Treatment

| Target Protein | Vehicle Control (Normalized Intensity) | 1 µM KL-2 (Normalized Intensity) | 5 µM KL-2 (Normalized Intensity) | 10 µM KL-2 (Normalized Intensity) |

| Phospho-CDK9 (Thr186) | 1.00 | 0.65 | 0.21 | 0.05 |

| Total CDK9 | 0.99 | 0.95 | 0.55 | 0.21 |

| Ratio (p-CDK9/Total CDK9) | 1.01 | 0.68 | 0.38 | 0.24 |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the conceptual signaling pathway of the Super Elongation Complex and the experimental workflow for the Western blot protocol.

Caption: Simplified signaling pathway of the Super Elongation Complex (SEC) in transcriptional pause release and the inhibitory action of KL-2.

Caption: Experimental workflow for Western blot analysis of SEC components.

Detailed Experimental Protocol

This protocol outlines the steps for performing a Western blot to detect SEC components in cultured cells following treatment with KL-2.

I. Cell Culture and Treatment

-

Seed cells (e.g., HCT116, HEK293T) in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of KL-2 (and a vehicle control, e.g., DMSO) in fresh media for the specified duration (e.g., 24 hours).[7]

II. Lysate Preparation

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[7][8] Aspirate the PBS completely.

-

Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to each well or dish (e.g., 100 µL for a 6-well plate).[8]

-

Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7][8]

-

Agitate the lysate for 30 minutes at 4°C.[8]

-

To shear DNA and reduce viscosity, sonicate the lysate on ice for 10-15 seconds.[7][8]

-

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[8]

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[8]

III. Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

-

Based on the concentrations, calculate the volume of lysate needed to load equal amounts of protein for each sample (typically 20-40 µg per lane).[8]

IV. Sample Preparation and SDS-PAGE

-

To the calculated volume of lysate, add 4X Laemmli sample buffer to a final concentration of 1X.[8]

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]

-

Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins).[7]

-

Run the gel in 1X running buffer according to the electrophoresis system manufacturer's instructions (e.g., 1-2 hours at 100 V).

V. Protein Transfer

-

Equilibrate the gel in 1X transfer buffer for 10-15 minutes.[8][9]

-

Activate a PVDF membrane by wetting it in methanol for 30 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer.[9]

-

Assemble the transfer "sandwich" (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.[9]

-

Perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.[9]

VI. Immunodetection

-

After transfer, rinse the membrane briefly with deionized water and then with 1X Tris-buffered saline with 0.1% Tween 20 (TBST).[7]

-

Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[3][7]

-

Incubate the membrane with the primary antibody (e.g., rabbit anti-AFF4, mouse anti-CDK9) diluted in blocking buffer as per the antibody datasheet's recommendation. This incubation is typically done overnight at 4°C with gentle agitation.[7]

-